2,7-Dichloro-9H-xanthene-9-carboxylic acid

Catalog No.
S3322973
CAS No.
188027-95-4
M.F
C14H8Cl2O3
M. Wt
295.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dichloro-9H-xanthene-9-carboxylic acid

CAS Number

188027-95-4

Product Name

2,7-Dichloro-9H-xanthene-9-carboxylic acid

IUPAC Name

2,7-dichloro-9H-xanthene-9-carboxylic acid

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

InChI

InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)

InChI Key

OCUBZGSJBOWQLF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O

The origin of 2,7-DiCl-XCA is not readily available in scientific literature. However, xanthenecarboxylic acids can be synthesized from various starting materials including phenols and carboxylic acids [].


Molecular Structure Analysis

2,7-DiCl-XCA possesses a xanthene core structure, which consists of three fused aromatic rings with a central oxygen atom. The molecule also contains two chlorine atoms at positions 2 and 7, and a carboxylic acid group (COOH) attached to the ninth carbon [].


Chemical Reactions Analysis

  • Esterification: Reaction with alcohols to form esters [].
  • Amidation: Reaction with amines to form amides [].
  • Decarboxylation: Removal of the carboxylic acid group under specific conditions [].

XLogP3

3.5

Dates

Modify: 2023-08-19

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